molecular formula C6H6N2OS B12828522 1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone

1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone

Cat. No.: B12828522
M. Wt: 154.19 g/mol
InChI Key: BRJCGTBSNISVQJ-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a thioxo group (a sulfur atom double-bonded to a carbon atom) and a methyl group attached to the imidazole ring. The compound’s unique structure imparts various chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiosemicarbazide with α-haloketones. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or thioethers.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

  • 1-(2-Thioxo-2H-imidazol-4-yl)ethanone
  • 1-(5-Methyl-2-oxo-2H-imidazol-4-yl)ethanone
  • 1-(5-Methyl-2-thioxo-2H-thiazol-4-yl)ethanone

Comparison: 1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone is unique due to the presence of both a thioxo group and a methyl group on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the thioxo group enhances its ability to form covalent bonds with biological targets, while the methyl group influences its solubility and interaction with other molecules.

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

1-(5-methyl-2-sulfanylideneimidazol-4-yl)ethanone

InChI

InChI=1S/C6H6N2OS/c1-3-5(4(2)9)8-6(10)7-3/h1-2H3

InChI Key

BRJCGTBSNISVQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)N=C1C(=O)C

Origin of Product

United States

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